((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine and chlorine-substituted benzyl group attached to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-chlorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The silyl ether bond can be hydrolyzed to yield the corresponding alcohol and silanol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl ether bond.
Major Products:
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Hydrolysis: The primary product is 2-bromo-5-chlorobenzyl alcohol.
Scientific Research Applications
Chemistry: ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols in organic synthesis. The silyl ether bond is stable under a variety of conditions but can be selectively cleaved when needed .
Biology and Medicine:
Industry: In the materials science field, this compound can be used in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action for ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The silyl ether bond protects the hydroxyl group from unwanted reactions during multi-step synthesis. When the protection is no longer needed, the silyl ether can be cleaved under mild conditions to regenerate the free alcohol .
Comparison with Similar Compounds
- (2-Bromoethoxy)-tert-butyldimethylsilane
- (2-Chloroethoxy)-tert-butyldimethylsilane
- (2-Iodoethoxy)-tert-butyldimethylsilane
Comparison: ((2-Bromo-5-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine substituents on the benzyl group, which can provide different reactivity patterns compared to compounds with only one halogen substituent. This dual substitution can offer more versatility in synthetic applications, allowing for selective reactions at either the bromine or chlorine site .
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNYCLFDPLLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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